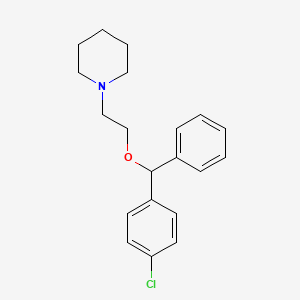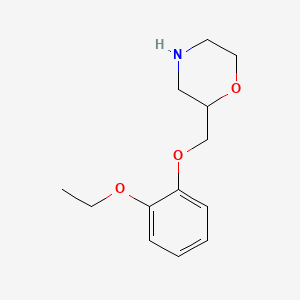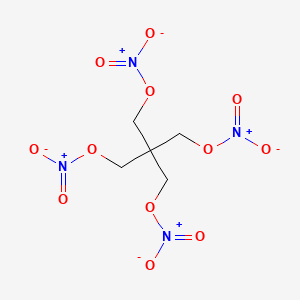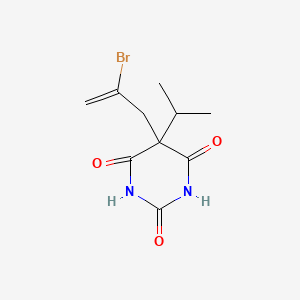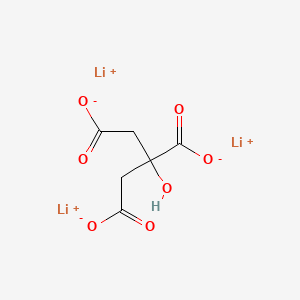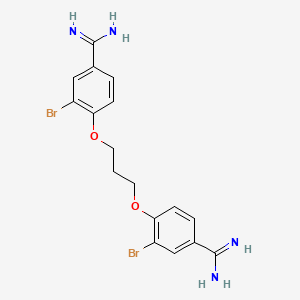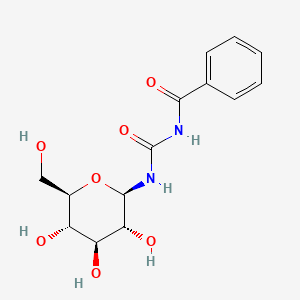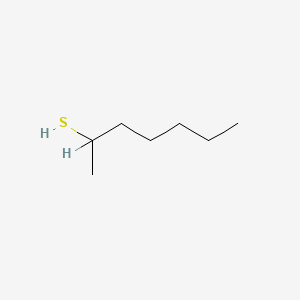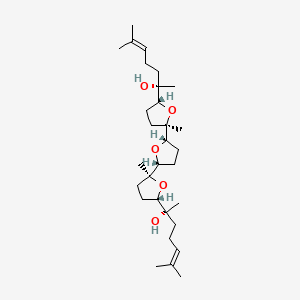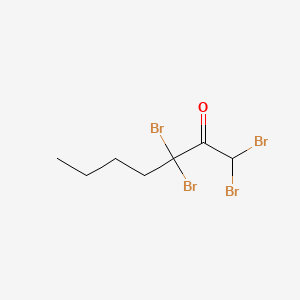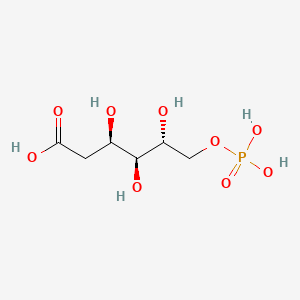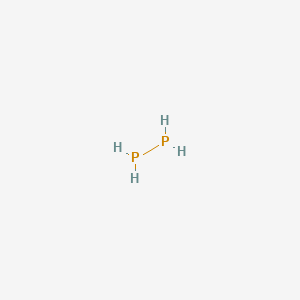
Diphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphosphane is the simplest of the diphosphanes, consisting of two covelently linked phosphorus atoms each carrying two hydrogens.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Diphosphanes, with their diverse substituents, are significant in the field of chemical synthesis and structural studies. Szynkiewicz et al. (2018) explored the synthesis of novel unsymmetrical alkyl, aryl, and amino-substituted diphosphanes, expanding the scope of diphosphanes with the first mono- and tri-amino-substituted systems. Their work involved salt metathesis reactions and extensive characterization, including NMR spectroscopy and X-ray diffraction, offering insights into the molecular structures and properties of these compounds (Szynkiewicz, Ponikiewski, & Grubba, 2018).
Catalysis in Organic Reactions
In the realm of catalysis, diphosphanes have shown efficacy. For instance, He et al. (2011) demonstrated the use of a diphosphane–palladium catalyst in the Sonogashira cross-coupling reaction, highlighting the role of diphosphanes in facilitating important organic transformations without the need for copper and amine (He et al., 2011). Similarly, the research by Duprat de Paule et al. (2003) on SYNPHOS®, a diphosphane ligand, in ruthenium-catalyzed asymmetric hydrogenations, underlines the utility of diphosphanes in enhancing enantioselectivity and reaction efficiency in hydrogenation processes (Duprat de Paule et al., 2003).
Reactivity and Functionalization
Exploring the reactivity of diphosphanes, Szynkiewicz et al. (2022) investigated their reactions with iso(thio)cyanates, leading to the formation of phosphanyl, phosphoryl, and thiophosphoryl derivatives of amides, imines, and iminoamides. This study showcased diphosphanes as versatile building blocks for synthesizing organophosphorus compounds with a variety of functional groups, expanding their application in organic synthesis (Szynkiewicz, Chojnacki, & Grubba, 2022).
Propiedades
Número CAS |
12208-07-0 |
|---|---|
Nombre del producto |
Diphosphane |
Fórmula molecular |
H4P2 |
Peso molecular |
65.979 g/mol |
Nombre IUPAC |
phosphanylphosphane |
InChI |
InChI=1S/H4P2/c1-2/h1-2H2 |
Clave InChI |
VURFVHCLMJOLKN-UHFFFAOYSA-N |
SMILES |
PP |
SMILES canónico |
PP |
Otros números CAS |
13445-50-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



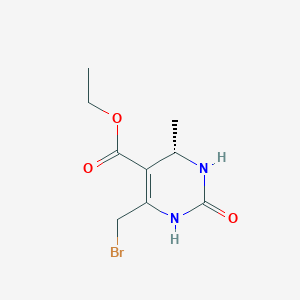
![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-(2-chloroethyl)-N-methylphosphonamidic acid](/img/structure/B1201351.png)
